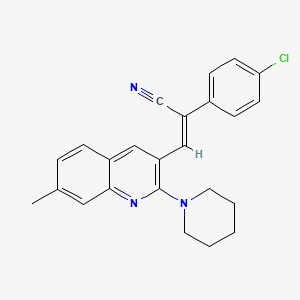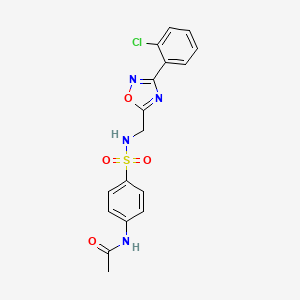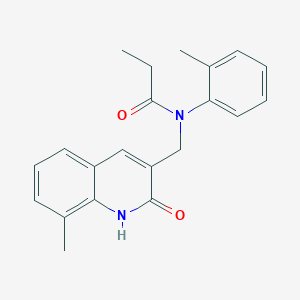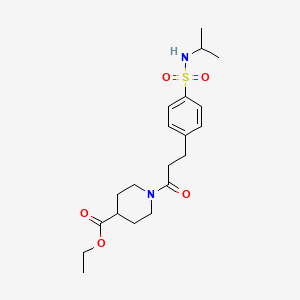![molecular formula C22H27N3O5S B7706501 3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B7706501.png)
3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a sulfonamide group, and methoxyphenyl substituents. The 1,2,4-oxadiazole ring is known for its bioisosteric properties and wide spectrum of biological activities, making it a valuable framework in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of amidoximes with nitriles in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂).
Introduction of the sulfonamide group: This step involves the reaction of the oxadiazole intermediate with sulfonyl chlorides under basic conditions.
Methoxyphenyl substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives .
Scientific Research Applications
3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Sulfonamide Derivatives: Compounds with sulfonamide groups also show comparable enzyme inhibition properties.
Methoxyphenyl Derivatives: These compounds have similar substitution patterns and chemical reactivity.
Uniqueness
3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide is unique due to its combination of the 1,2,4-oxadiazole ring, sulfonamide group, and methoxyphenyl substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-22(2,3)21-23-20(24-30-21)18-13-17(11-12-19(18)29-6)31(26,27)25(4)14-15-7-9-16(28-5)10-8-15/h7-13H,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWNBYXVSFDOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N(C)CC3=CC=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyethyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline](/img/structure/B7706430.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N-propan-2-ylglycinamide](/img/structure/B7706435.png)
![5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methyl-N-propylbenzamide](/img/structure/B7706442.png)

![N-(prop-2-en-1-yl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7706452.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7706458.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethylphenyl)propanamide](/img/structure/B7706462.png)
![3-(4-fluorophenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7706463.png)

![Ethyl 4'-amino-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B7706497.png)
![2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-cyclohexylacetamide](/img/structure/B7706509.png)

